penitrem D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

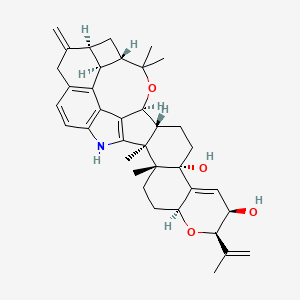

Penitrem D is an organic heterotricyclic compound and an organooxygen compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The total synthesis of penitrem D has been a significant achievement in organic chemistry, highlighting innovative methodologies for constructing complex natural products. The first total synthesis was reported by Smith et al., which involved a series of intricate reactions to assemble its nine-ring structure and eleven stereocenters. This synthesis utilized a fragment coupling approach combined with indole synthesis techniques, showcasing the challenges and advancements in synthesizing such complex molecules .

Table 1: Overview of Total Synthesis Steps for this compound

| Step | Description |

|---|---|

| 1 | Preparation of key fragments using silyl enol ethers. |

| 2 | Coupling of fragments via indium(III) bromide catalysis. |

| 3 | Formation of quaternary centers through desymmetrization reactions. |

| 4 | Completion of the indole core structure through late-stage elaboration. |

| 5 | Final adjustments and purification to yield this compound. |

Pharmacological Research

This compound exhibits potent neurotoxic properties, primarily through its action on potassium channels in the central nervous system. Research indicates that it can disrupt neurotransmitter release, leading to convulsions and other neurological symptoms in animal models . Its mechanism involves inhibition of high-conductance calcium-activated potassium channels, which is crucial for maintaining neuronal excitability .

Case Study: Neurotoxicity in Animal Models

In studies involving mice, this compound administration resulted in significant tremors and convulsions, demonstrating its high toxicity levels compared to other related compounds like penitrem A. This property makes it a candidate for further investigation into its potential as a model for studying neurological disorders .

Agricultural Applications

Due to its insecticidal properties, this compound has been explored as a biopesticide. Research has shown that it exhibits significant insecticidal activity against certain pest species, making it a potential candidate for sustainable agricultural practices . The compound's efficacy is attributed to its ability to interfere with insect nervous systems, similar to its effects observed in mammals.

Table 2: Insecticidal Activity of this compound

| Insect Species | Activity Level | Mechanism |

|---|---|---|

| Species A | High | Potassium channel inhibition leading to paralysis. |

| Species B | Moderate | Disruption of neurotransmitter release causing mortality. |

Environmental Impact Studies

Research on the environmental production of this compound has highlighted its biosynthesis under varying conditions. Factors such as pH levels and nutrient availability significantly influence the production rates of penitrem compounds in fungal cultures . Understanding these environmental influences is vital for assessing the ecological impact of Penicillium crustosum and its metabolites.

Case Study: Influence of pH on Production

A study demonstrated that optimal penitrem production occurred at neutral pH levels (pH 6), with reduced yields at acidic or basic conditions. This finding emphasizes the importance of environmental conditions on toxin production and highlights potential implications for agricultural practices where this fungus may thrive .

Propiedades

Número CAS |

78213-64-6 |

|---|---|

Fórmula molecular |

C37H45NO4 |

Peso molecular |

567.8 g/mol |

Nombre IUPAC |

(1S,2R,5S,8R,9R,11S,14R,15S,24S,26S,27S)-14,15,32,32-tetramethyl-23-methylidene-9-prop-1-en-2-yl-10,31-dioxa-17-azanonacyclo[24.4.2.02,15.05,14.06,11.016,30.018,29.021,28.024,27]dotriaconta-6,16(30),18(29),19,21(28)-pentaene-5,8-diol |

InChI |

InChI=1S/C37H45NO4/c1-17(2)31-25(39)16-22-26(41-31)11-12-35(6)36(7)21(10-13-37(22,35)40)32-30-29-24(38-33(30)36)9-8-19-14-18(3)20-15-23(28(20)27(19)29)34(4,5)42-32/h8-9,16,20-21,23,25-26,28,31-32,38-40H,1,3,10-15H2,2,4-7H3/t20-,21+,23+,25-,26+,28+,31-,32+,35-,36-,37-/m1/s1 |

Clave InChI |

XOASTWITKYDKAJ-PPQPEBMASA-N |

SMILES |

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C6C4OC(C7CC8C7C9=C(CC8=C)C=CC(=C96)N5)(C)C)C)O)C)O |

SMILES isomérico |

CC(=C)[C@@H]1[C@@H](C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C6[C@H]4OC([C@H]7C[C@H]8[C@@H]7C9=C(CC8=C)C=CC(=C96)N5)(C)C)C)O)C)O |

SMILES canónico |

CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C6C4OC(C7CC8C7C9=C(CC8=C)C=CC(=C96)N5)(C)C)C)O)C)O |

Sinónimos |

penitrem A penitrem B penitrem D penitrem E penitrems tremortin tremortin A tremortin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.